2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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Description
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H25N5O and its molecular weight is 327.432. The purity is usually 95%.
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Mechanism of Action
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins that the compound binds to, initiating a series of biochemical reactions that lead to the observed effects. The compound’s interaction with its targets could result in changes to cellular processes, gene expression, or signal transduction pathways .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution. Its metabolism could involve various enzymes, potentially leading to the formation of active or inactive metabolites .
The compound’s action could also be influenced by various environmental factors. For example, factors such as pH and temperature could affect the compound’s stability and activity. Interactions with other substances in the environment could also influence its action .
Properties
IUPAC Name |
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c24-18-7-6-17(22-11-3-10-19-22)20-23(18)14-15-8-12-21(13-9-15)16-4-1-2-5-16/h3,6-7,10-11,15-16H,1-2,4-5,8-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMFCXQLDXDWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.